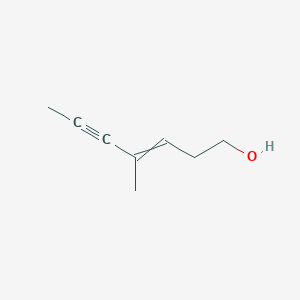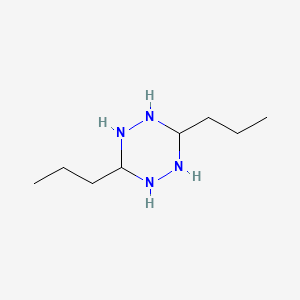
3,6-Dipropyl-1,2,4,5-tetrazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dipropyl-1,2,4,5-tetrazinane is a heterocyclic compound belonging to the tetrazine family. Tetrazines are known for their high nitrogen content and unique chemical properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of a six-membered ring containing four nitrogen atoms and two carbon atoms, with propyl groups attached to the carbon atoms at positions 3 and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dipropyl-1,2,4,5-tetrazinane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine with nitriles, followed by cyclization to form the tetrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dipropyl-1,2,4,5-tetrazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazine oxides.
Reduction: Reduction reactions can convert the tetrazine ring to dihydrotetrazine derivatives.
Substitution: The propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.
Major Products:
Oxidation: Tetrazine oxides.
Reduction: Dihydrotetrazine derivatives.
Substitution: Various substituted tetrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dipropyl-1,2,4,5-tetrazinane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in cycloaddition reactions.
Biology: Investigated for its potential as a bioorthogonal reagent in bioconjugation reactions.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3,6-Dipropyl-1,2,4,5-tetrazinane involves its ability to participate in cycloaddition reactions, particularly the inverse electron demand Diels-Alder reaction. This reaction allows the compound to form stable adducts with various dienophiles, making it useful in bioconjugation and material science applications. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: Similar in structure but with phenyl groups instead of propyl groups.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Contains pyridyl groups, offering different electronic properties.
3,6-Dithienyl-1,2,4,5-tetrazine: Substituted with thienyl groups, used in electronic applications.
Uniqueness: 3,6-Dipropyl-1,2,4,5-tetrazinane is unique due to its specific propyl substitutions, which influence its reactivity and solubility. This makes it particularly suitable for applications requiring specific steric and electronic properties .
Properties
CAS No. |
13717-84-5 |
|---|---|
Molecular Formula |
C8H20N4 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3,6-dipropyl-1,2,4,5-tetrazinane |
InChI |
InChI=1S/C8H20N4/c1-3-5-7-9-11-8(6-4-2)12-10-7/h7-12H,3-6H2,1-2H3 |
InChI Key |
LQNIFRQTYHAURK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1NNC(NN1)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14713964.png)

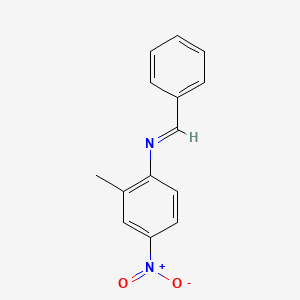
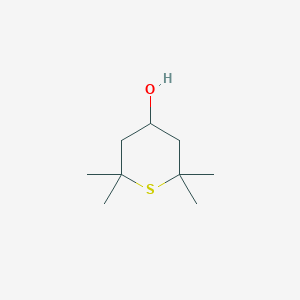
![7,7-Dimethylbicyclo[2.2.1]heptan-1-ol](/img/structure/B14713975.png)

![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14713992.png)
![N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide](/img/structure/B14713993.png)

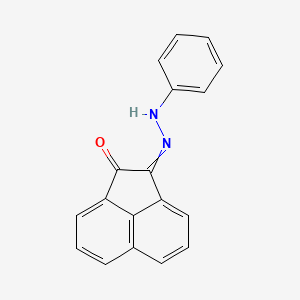
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)

